Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole
Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 5-Methyl-4-phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory.[1][2][3] This document details the well-established Hurd-Mori synthesis as the primary synthetic route, offering a causality-driven explanation of experimental choices, a step-by-step protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.[2] Among the four possible regioisomers, the 1,2,3-thiadiazole core has emerged as a privileged structure in the design of novel therapeutic agents.[4] Its derivatives are known to act as plant growth regulators and possess a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.[1][2] The specific target compound, 5-Methyl-4-phenyl-1,2,3-thiadiazole (CAS 64273-28-5), serves as a valuable building block and a subject of study for its potential as a mechanism-based inhibitor of cytochrome P450 enzymes, such as CYP2B4 and CYP2E1.[5]
The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride.[6][7] This guide will focus on this trusted methodology, providing the necessary detail to empower researchers to replicate and adapt this synthesis for their specific applications.
Synthetic Methodology: The Hurd-Mori Reaction
The Hurd-Mori synthesis is a classic and versatile method for generating 1,2,3-thiadiazoles.[6][8] The reaction proceeds via the treatment of an N-acyl or N-tosyl hydrazone of a ketone containing an α-methylene group with thionyl chloride (SOCl₂). The choice of this pathway is dictated by its reliability, the accessibility of starting materials, and the generally good yields obtained.[9][10]
The mechanism involves an electrophilic attack by thionyl chloride on the hydrazone, leading to a concerted cyclization and elimination of sulfur dioxide and hydrogen chloride, ultimately forming the stable aromatic thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a tosyl group, is often crucial for a successful cyclization.[10]
Reaction Mechanism: Hurd-Mori Synthesis
Caption: A self-validating workflow for synthesis and characterization.
Step 1: Synthesis of Propiophenone Tosylhydrazone
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Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propiophenone (1.0 eq) and p-toluenesulfonylhydrazide (tosylhydrazine) (1.05 eq) in absolute ethanol.
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Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.
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Purification: Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.
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Validation: Characterize the intermediate using ¹H NMR and FT-IR to confirm the formation of the tosylhydrazone before proceeding.
Step 2: Synthesis of 5-Methyl-4-phenyl-1,2,3-thiadiazole
CRITICAL SAFETY NOTE: Thionyl chloride (SOCl₂) is highly corrosive, toxic if inhaled, and reacts violently with water. [11][12]This entire procedure must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [13][14][15]Keep water and moisture away from the reaction. [13]
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Reactant Setup: In a dry, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents). Cool the flask in an ice bath.
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Reaction: Slowly add the previously synthesized propiophenone tosylhydrazone (1.0 eq) portion-wise to the stirred thionyl chloride over 30-45 minutes, ensuring the internal temperature does not rise significantly.
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Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction mixture will typically change color.
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Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Perform this step with extreme caution in the fume hood , as it will liberate HCl and SO₂ gases.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structural Characterization
A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized 5-Methyl-4-phenyl-1,2,3-thiadiazole.
Spectroscopic Data Summary
| Technique | Expected Observations for 5-Methyl-4-phenyl-1,2,3-thiadiazole |
| ¹H NMR | Aromatic Protons (Phenyl): Multiplet in the range of δ 7.20-7.80 ppm (5H). Methyl Protons (-CH₃): Singlet around δ 2.50-2.70 ppm (3H). |
| ¹³C NMR | Thiadiazole Carbons (C4, C5): Resonances expected in the downfield region, typically δ 140-160 ppm. Aromatic Carbons (Phenyl): Multiple signals in the range of δ 125-135 ppm. Methyl Carbon (-CH₃): Signal around δ 10-15 ppm. |
| FT-IR | Aromatic C-H Stretch: ~3100-3000 cm⁻¹. C=C and C=N Stretch (Aromatic/Thiadiazole): ~1600-1450 cm⁻¹. C-S Stretch: Characteristic bands in the fingerprint region. [16][17] |
| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 176.24 for C₉H₈N₂S. Key Fragment: A prominent peak at m/z = 148, corresponding to the loss of a neutral nitrogen molecule (M - N₂). [18][19] |
Detailed Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the carbon-hydrogen framework.
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Methodology: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire standard ¹H and ¹³C spectra. The choice of solvent is critical to ensure complete dissolution and avoid signal overlap. [16]
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Methodology: Prepare a sample, typically as a KBr pellet or a thin film on a salt plate. Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, usually from 4000-400 cm⁻¹. [16]
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-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and analyze fragmentation patterns.
-
Methodology: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). The fragmentation pattern, particularly the loss of N₂, is a key diagnostic feature for 1,2,3-thiadiazoles. [19]
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Applications in Research and Drug Development
The 1,2,3-thiadiazole core is a cornerstone in the development of new chemical entities with therapeutic potential. Its derivatives have been investigated for a multitude of pharmacological activities, underscoring the importance of developing efficient and scalable synthetic routes. [4]The title compound, 5-Methyl-4-phenyl-1,2,3-thiadiazole, and its analogues serve as critical starting points for creating libraries of compounds for high-throughput screening in various disease models, from infectious diseases to oncology. [1][2]
Conclusion
This guide has provided a detailed, science-backed protocol for the synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole. By leveraging the robust Hurd-Mori reaction and employing a suite of modern analytical techniques, researchers can confidently produce and validate this important heterocyclic compound. The emphasis on the rationale behind experimental choices and stringent safety protocols ensures that this guide is not merely a set of instructions, but a valuable resource for fostering best practices in the synthetic chemistry laboratory. The continued exploration of 1,2,3-thiadiazole chemistry promises to yield novel molecules with significant impact on medicine and materials science.
References
- Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.
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New Jersey Department of Health. (Date N/A). Hazard Summary: Thionyl Chloride. NJ.gov. Available at: [Link]
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Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]
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Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]
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ResearchGate. (Date N/A). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. Available at: [Link]
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Stanetty, P., et al. (Date N/A). Synthesis of Pyrrolo[2,3-d]t[6][13][14]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. National Institutes of Health. Available at: [Link]
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Bionium. (Date N/A). Thionyl Chloride Material Safety Data Sheet. Available at: [Link]
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Wikiwand. (Date N/A). Hurd–Mori 1,2,3-thiadiazole synthesis. Available at: [Link]
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ISRES Publishing. (2021). Thiadiazoles and Their Properties. Available at: [Link]
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MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central. Available at: [Link]
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MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Available at: [Link]
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PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Available at: [Link]
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ResearchGate. (2018). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. Available at: [Link]
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MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
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